![molecular formula C17H17N3O4S2 B2391100 N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1421468-59-8](/img/structure/B2391100.png)
N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
“N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It contains several functional groups, including an acetamide group, a sulfamoyl group, and a furan ring. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The compound would likely exhibit a combination of aromatic and aliphatic character, and the presence of the sulfamoyl and acetamide groups could lead to interesting hydrogen bonding patterns .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could affect its solubility, boiling point, melting point, and other physical properties .
Scientific Research Applications
Anticancer Activity
Compounds containing furan and thiazole rings have been investigated for their potential anticancer properties. For example, derivatives such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamides have shown potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021). These findings suggest that modifications to the furan and thiazole moieties, such as those present in the query compound, could influence anticancer activity.
Antimicrobial Evaluation
Sulfonamide-based heterocycles, including those with acetamide, thiazole, and furan components, have been synthesized and evaluated for their antimicrobial properties. A study reported the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a sulfonamide moiety, indicating promising antimicrobial activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). This highlights the potential of sulfonamide-based compounds for antimicrobial applications.
Antiexudative Activity
Research on pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides, has indicated their potential for antiexudative properties. These compounds were synthesized and evaluated for their anti-exudative activity, showing that a significant number of the newly synthesized derivatives possess antiexudative properties, with some exceeding the activity of reference drugs (Chalenko et al., 2019). This suggests the application of such compounds in treatments aimed at reducing exudation in various conditions.
Antiprotozoal Activity
Compounds with structural similarities to the query compound have also been investigated for their potential as antiprotozoal agents. For instance, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural features with the query compound, have shown significant in vitro and in vivo activity against protozoal infections (Ismail et al., 2004). This indicates the potential for developing antiprotozoal therapies based on structural modifications of such compounds.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-11-16(25-17(19-11)15-4-3-9-24-15)10-18-26(22,23)14-7-5-13(6-8-14)20-12(2)21/h3-9,18H,10H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFHAJPIPUVADP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)sulfamoyl)phenyl)acetamide |
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